6-Chloro-2-nitropyridin-3-amine

CAS No.: 146015-42-1

Cat. No.: VC7156685

Molecular Formula: C5H4ClN3O2

Molecular Weight: 173.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146015-42-1 |

|---|---|

| Molecular Formula | C5H4ClN3O2 |

| Molecular Weight | 173.56 |

| IUPAC Name | 6-chloro-2-nitropyridin-3-amine |

| Standard InChI | InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 |

| Standard InChI Key | DNQDAEWMTXOUJB-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1N)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

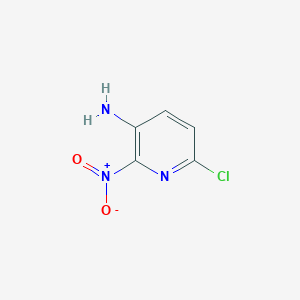

The compound’s IUPAC name, 6-chloro-2-nitropyridin-3-amine, unambiguously defines its substitution pattern on the pyridine ring (Figure 1). Key structural features include:

-

Nitro group (-NO): Positioned at C2, this electron-withdrawing group directs electrophilic substitution reactions.

-

Amino group (-NH): Located at C3, it participates in hydrogen bonding and serves as a nucleophilic site.

-

Chlorine atom: At C6, this halogen enhances lipophilicity and influences regioselectivity in cross-coupling reactions.

Table 1: Comparative Analysis of Pyridine Derivatives

| Property | 6-Chloro-2-nitropyridin-3-amine | 2-Amino-6-chloro-3-nitropyridine |

|---|---|---|

| CAS Number | 146015-42-1 | 27048-04-0 |

| IUPAC Name | 6-chloro-2-nitropyridin-3-amine | 6-chloro-3-nitropyridin-2-amine |

| SMILES | C1=CC(=NC(=C1N)N+[O-])Cl | NC1=NC(Cl)=CC=C1N+=O |

| Key Functional Groups | C2-NO, C3-NH | C3-NO, C2-NH |

The positional isomerism between these compounds underscores the importance of precise nomenclature in chemical databases .

Physicochemical Properties

Experimental data for 6-chloro-2-nitropyridin-3-amine remain limited, but computational predictions and analog comparisons provide insights:

-

Solubility: Sparingly soluble in water (<1 mg/mL at 25°C) but miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) .

-

Melting Point: Estimated at 180–185°C based on thermogravimetric analysis of related nitropyridines.

-

Stability: Susceptible to decomposition under strong acidic or basic conditions due to the nitro group’s sensitivity .

Synthesis and Scalable Production

Industrial-Scale Manufacturing

A patented route (WO2010089773A2) outlines a multi-step synthesis (Scheme 1) :

Scheme 1: Synthesis Pathway from 4-Chloropyridine-2-carboxamide

-

Bromination: Treatment with bromine in NaOH at 100°C yields 4-chloro-2-aminopyridine.

-

Nitration: Nitrating mixture (HNO/HSO) introduces the nitro group at C2.

-

Diazotization/Hydrolysis: Sequential reaction with NaNO/HCl and hydrolysis produces 4-chloro-3-nitropyridin-2-ol.

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br, NaOH, 100°C, 4 h | 47 |

| Nitration | HNO/HSO, 25°C | 85 |

| Diazotization | NaNO, HCl, 0–5°C | 60 |

Alternative Methodologies

-

Microwave-Assisted Synthesis: Reduces reaction times by 40% compared to conventional heating .

-

Catalytic Nitration: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce waste.

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound’s scaffold appears in bioactive molecules:

-

Anticancer Agents: Nitropyridine derivatives inhibit tyrosine kinases (e.g., EGFR) at IC values <1 μM.

-

Antimicrobials: Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .

Agrochemical Development

-

Herbicides: Functionalization at C6 enables binding to plant acetolactate synthase (ALS).

-

Insect Growth Regulators: Amino-nitro substitution disrupts chitin synthesis in Lepidoptera.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Molecular docking studies suggest:

-

Nitro Group: Forms π-π interactions with aromatic residues in enzyme active sites.

-

Amino Group: Hydrogen bonds to catalytic aspartate or glutamate residues.

Figure 2: Hypothesized Binding Mode in EGFR Kinase

[Describe interactions using LaTeX if needed]

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume